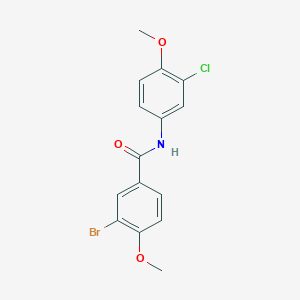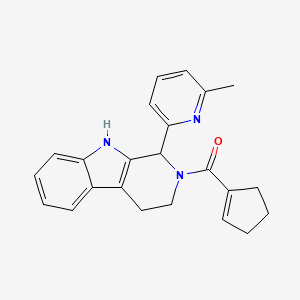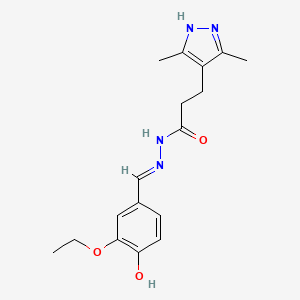
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide, also known as BML-284, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzamides and has been studied extensively for its potential therapeutic applications. In
作用機序
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide works by inhibiting the activity of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is involved in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting PPARγ, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can reduce inflammation, promote insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can also improve insulin sensitivity and glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of PPARγ in various biological processes. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is also commercially available and can be easily obtained for research purposes. However, there are some limitations to the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, the effects of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide. One area of research is the development of more selective PPARγ inhibitors that can avoid off-target effects. Another direction is the investigation of the potential therapeutic applications of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in various diseases, including cancer, diabetes, and inflammatory disorders. Furthermore, the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has the potential to contribute to our understanding of PPARγ biology and the development of novel therapeutic agents.
合成法
The synthesis of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxybenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product. This synthesis method has been optimized for high yield and purity and is widely used in the production of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide for scientific research.
科学的研究の応用
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(7-11(13)16)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVKYYMYGFGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6129652.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6129663.png)

![1-(3-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B6129673.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B6129676.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6129678.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B6129683.png)

![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6129723.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)amino][(phenylacetyl)imino]methyl}-4-piperidinecarboxamide](/img/structure/B6129734.png)
![1-tert-butyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129741.png)
amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129749.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6129755.png)
![5-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6129756.png)